molecular formula C12H12N4O4 B7784914 2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzoic acid CAS No. 890095-67-7

2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzoic acid

Cat. No.: B7784914
CAS No.: 890095-67-7
M. Wt: 276.25 g/mol
InChI Key: UPIZWJWISGSJLO-UHFFFAOYSA-N
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Description

2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzoic acid is a compound that features both an imidazole ring and a nitrobenzoic acid moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the nitrobenzoic acid moiety consists of a benzene ring substituted with a nitro group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bases like sodium hydroxide in polar solvents.

Major Products Formed

    Oxidation: Formation of 2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-aminobenzoic acid.

    Reduction: Formation of 2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity and other biochemical processes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzoic acid is unique due to the presence of both an imidazole ring and a nitrobenzoic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(1H-imidazol-5-yl)ethylamino]-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c17-12(18)10-5-9(16(19)20)1-2-11(10)14-4-3-8-6-13-7-15-8/h1-2,5-7,14H,3-4H2,(H,13,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIZWJWISGSJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NCCC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701200787
Record name 2-[[2-(1H-Imidazol-5-yl)ethyl]amino]-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890095-67-7
Record name 2-[[2-(1H-Imidazol-5-yl)ethyl]amino]-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890095-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-(1H-Imidazol-5-yl)ethyl]amino]-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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